molecular formula C11H13N3O3S B2692215 N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-61-9

N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2692215
CAS RN: 898457-61-9
M. Wt: 267.3
InChI Key: SDKUFXWDIPOCIY-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of compounds that have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential . They have been used as the basis for synthesizing effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances with wide spectra of actions .


Synthesis Analysis

An effective method was developed for the preparation and x-ray diffraction analysis of the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester . This compound is of interest as a starting material for the synthesis of new, potentially biologically active derivatives of thiazolo[3,2-a]pyrimidine .


Molecular Structure Analysis

The spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester was analyzed using x-ray diffraction . This analysis is crucial for subsequent chemical modification to be performed more successfully and with better targeting .


Chemical Reactions Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Mechanism of Action

While the specific mechanism of action for “N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available, thiazolo[3,2-a]pyrimidines are known for their wide range of biological activities. They have been used in the synthesis of effective antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial substances .

Future Directions

Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, are promising scaffolds for the design of new medicines . They have great potential in the development of more effective and safer drugs . The aim of the present work was to develop a preparative method for production of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a starting product for the synthesis of thiazolo[3,2-a]pyrimidines .

properties

IUPAC Name

N-butyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-3-4-12-8(15)7-9(16)13-11-14(10(7)17)5-6-18-11/h5-6,16H,2-4H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKUFXWDIPOCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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